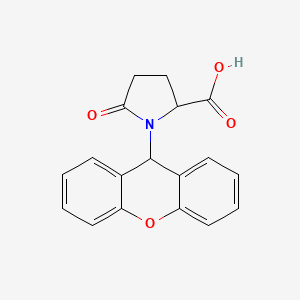
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist that has gained significant attention in the field of drug discovery due to its potential therapeutic applications. This compound has been found to exhibit a wide range of pharmacological effects, including antipsychotic, analgesic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
作用機序
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid exerts its pharmacological effects by selectively activating muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to increased intracellular calcium levels, which in turn modulates a variety of cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is thought to contribute to its cognitive-enhancing effects. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which may underlie its antipsychotic and analgesic effects.
実験室実験の利点と制限
One advantage of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its selectivity for muscarinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to have a relatively favorable safety profile in clinical trials, with few adverse effects reported. However, one limitation of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its low bioavailability, which may limit its efficacy in certain applications.
将来の方向性
There are several potential future directions for research on 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective analogs of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid's pharmacological effects, particularly its neuroprotective properties. Finally, clinical trials are needed to evaluate the efficacy of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid in a variety of disease states, including schizophrenia, Alzheimer's disease, and chronic pain.
合成法
The synthesis of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid involves the reaction of 9H-xanthene-9-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid.
科学的研究の応用
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been shown to improve cognitive function in patients with Alzheimer's disease. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to exhibit analgesic effects in animal models of pain and has been shown to have neuroprotective properties in models of Parkinson's disease.
特性
IUPAC Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-9-13(18(21)22)19(16)17-11-5-1-3-7-14(11)23-15-8-4-2-6-12(15)17/h1-8,13,17H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOMGGNTJDLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
amine](/img/structure/B2728851.png)

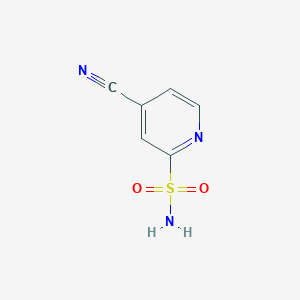
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
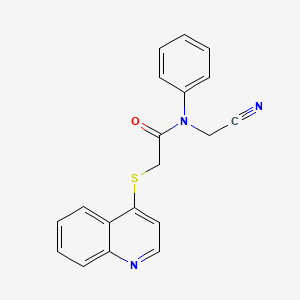
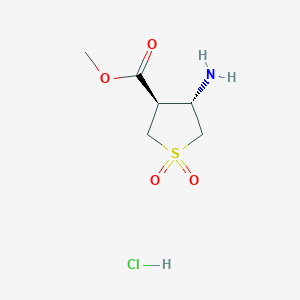

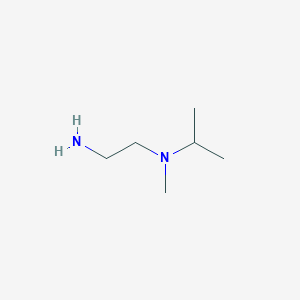


![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)